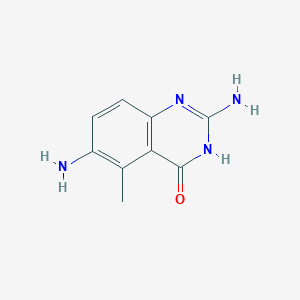

2,6-Diamino-5-methylquinazolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56239-17-9 |

|---|---|

Molecular Formula |

C9H10N4O |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2,6-diamino-5-methyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H10N4O/c1-4-5(10)2-3-6-7(4)8(14)13-9(11)12-6/h2-3H,10H2,1H3,(H3,11,12,13,14) |

InChI Key |

FKKTTWCNDNDTBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)NC(=N2)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,6 Diamino 5 Methylquinazolin 4 1h One

Established Synthetic Pathways to the 2,6-Diamino-5-methylquinazolin-4(1H)-one Core

The construction of the this compound scaffold can be approached through several established synthetic strategies that are widely used for quinazolinone synthesis. These methods include cyclocondensation reactions, multicomponent reactions, and transition metal-catalyzed processes.

Cyclocondensation Approaches and Mechanism

Cyclocondensation reactions are a cornerstone in the synthesis of quinazolinones. A plausible and widely practiced approach for synthesizing this compound involves the reaction of a suitably substituted anthranilic acid derivative or its corresponding nitrile with a source of the C2-N3 unit of the quinazolinone ring, such as guanidine (B92328).

A key starting material for this approach would be a 2-amino-6-methylbenzonitrile (B1267100) derivative. The synthesis would likely commence with 2-amino-6-methylbenzonitrile, which would undergo nitration to introduce a nitro group at the 5-position, yielding 2-amino-6-methyl-5-nitrobenzonitrile. This intermediate is crucial as the nitro group can later be reduced to the desired amino group at the 6-position.

The core of the cyclocondensation reaction involves the treatment of 2-amino-6-methyl-5-nitrobenzonitrile with guanidine hydrochloride in the presence of a suitable base. The mechanism proceeds through the initial nucleophilic attack of the amino group of the benzonitrile (B105546) derivative on one of the carbon atoms of guanidine. This is followed by an intramolecular cyclization where the nitrogen of the nitrile group attacks the activated guanidine carbon, leading to the formation of the pyrimidine (B1678525) ring of the quinazolinone system. Subsequent tautomerization and aromatization would yield the 2,4-diamino-5-methyl-6-nitroquinazoline intermediate. The final step would be the reduction of the nitro group at the 6-position to an amino group, affording the target compound, this compound.

A similar strategy has been successfully employed for the synthesis of various 2,4-diaminoquinazoline derivatives. For instance, 5-amino-2-fluorobenzonitrile (B1271941) has been used as a precursor, which, after a series of transformations including cyclocondensation with guanidine carbonate, yields 2,4-diaminoquinazoline derivatives. nih.gov This highlights the feasibility of using substituted 2-aminobenzonitriles as key building blocks for the synthesis of diamino-substituted quinazolinones.

Table 1: Proposed Cyclocondensation Route

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Amino-6-methylbenzonitrile | HNO₃/H₂SO₄ | 2-Amino-6-methyl-5-nitrobenzonitrile |

| 2 | 2-Amino-6-methyl-5-nitrobenzonitrile | Guanidine hydrochloride, Base (e.g., NaOEt), EtOH, Reflux | 2,4-Diamino-5-methyl-6-nitroquinazoline |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.gov While a specific MCR for the direct synthesis of this compound is not explicitly documented, the principles of MCRs can be applied to construct the quinazolinone core.

One potential MCR strategy could involve a variation of the Ugi or Passerini reaction. nih.gov For instance, a four-component Ugi reaction (Ugi-4CR) could theoretically be designed using a 2-aminobenzaldehyde (B1207257) or a related derivative as the amine component, an isocyanide, a carboxylic acid, and an aldehyde or ketone. nih.gov However, to achieve the specific substitution pattern of the target molecule, the starting materials would need to be carefully chosen and likely pre-functionalized, which might diminish the inherent efficiency of the MCR approach.

A more plausible MCR approach would be a one-pot reaction involving a substituted 2-aminobenzophenone, an aldehyde, and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst. This method has been shown to be effective for the synthesis of quinazolines under solvent-free conditions using a magnetic ionic liquid as a catalyst. nih.gov Adapting this to the target molecule would require a 2-amino-5-methyl-6-nitro-benzophenone derivative, which is not a readily available starting material.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the synthesis of quinazolines and quinazolinones, offering mild reaction conditions and high yields. nih.govnih.gov Various metals, including palladium, copper, iron, and cobalt, have been employed in these transformations. nih.govnih.govnih.gov

A potential transition metal-catalyzed route to the this compound core could involve a palladium-catalyzed annulation. For example, a two-step approach starting with an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation has been used to synthesize polycyclic quinazolinones. nih.gov This strategy could potentially be adapted by using appropriately substituted starting materials.

Copper-catalyzed tandem reactions have also been developed for the synthesis of functionalized quinazolines. nih.gov These reactions often involve the coupling of a 1-(2-bromophenyl)methanamine with an amidine. To apply this to the target compound, a suitably substituted bromo-aniline derivative would be required as a precursor.

Manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides is another modern approach to 2-substituted quinazolines. nih.gov While this method typically yields 2-substituted quinazolines rather than 2-aminoquinazolinones, modifications to the reaction partners could potentially lead to the desired product.

Microwave-Assisted and Green Chemistry Routes

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govfrontiersin.org The synthesis of quinazolinones is well-suited for microwave irradiation.

A microwave-assisted approach to this compound would likely follow the cyclocondensation pathway described earlier, but with the application of microwave heating. For example, the reaction of 2-amino-6-methyl-5-nitrobenzonitrile with guanidine could be significantly accelerated under microwave irradiation. Microwave-assisted synthesis of various quinazolinone derivatives has been reported, often using solvent-free conditions or green solvents like pinane. nih.gov

Green chemistry principles also encourage the use of non-toxic, renewable starting materials and catalysts. The development of a green synthetic route for this compound would focus on minimizing waste, avoiding hazardous reagents, and using energy-efficient processes like microwave heating.

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The successful synthesis of this compound is highly dependent on the availability and chemistry of key precursors and the efficient transformation of intermediates.

The primary precursor for the cyclocondensation route is 2-amino-6-methyl-5-nitrobenzonitrile. The synthesis of this precursor would start from a simpler, commercially available compound like 2-amino-6-methylbenzonitrile. The regioselective nitration of this starting material is a critical step, as the nitro group needs to be introduced at the 5-position to ultimately yield the 6-amino substituent.

Another important precursor is guanidine, which provides the N1, C2, and 2-amino group of the final quinazolinone. Guanidine hydrochloride is a stable and commonly used salt for this purpose.

Key intermediate transformations in the synthesis include:

Nitration: The introduction of a nitro group onto the benzene (B151609) ring of the precursor.

Cyclization: The formation of the quinazolinone ring system via intramolecular reaction.

Reduction: The conversion of the nitro group to an amino group in the final step of the synthesis. This transformation can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation.

The choice of reagents and reaction conditions for each of these transformations is crucial to ensure high yields and purity of the desired product.

Novel Synthetic Route Development for this compound and its Analogues

The development of novel synthetic routes for this compound and its analogues is an active area of research, driven by the need for more efficient, sustainable, and versatile methods.

One novel approach could involve a solid-phase synthesis strategy. Solid-phase synthesis allows for the rapid generation of libraries of compounds and simplifies purification processes. A method for the solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives has been reported, which could potentially be adapted for the synthesis of the target compound.

Another avenue for novel route development lies in the exploration of new catalytic systems. For example, the use of heterogeneous catalysts could simplify product isolation and catalyst recycling, aligning with the principles of green chemistry. nih.gov

Furthermore, the development of new multicomponent reactions that can directly assemble the this compound scaffold from simple and readily available starting materials would be a significant advancement. This could involve the use of novel isocyanides or other reactive species in combination with appropriately substituted anilines and carbonyl compounds. nih.gov

Advanced Spectroscopic and Diffractional Characterization of 2,6 Diamino 5 Methylquinazolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for delineating the precise structure of 2,6-Diamino-5-methylquinazolin-4(1H)-one by mapping the chemical environments of its constituent protons and carbons. hmdb.carsc.orgnih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.net

The ¹H NMR spectrum of this compound provides critical information regarding the number, type, and connectivity of protons within the molecule. hmdb.carsc.orgnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org The chemical shifts (δ) are indicative of the electronic environment surrounding each proton. A representative analysis of the ¹H NMR spectrum in a suitable solvent, such as DMSO-d₆, reveals distinct signals corresponding to the aromatic, amino, and methyl protons.

Key proton signals are typically observed in specific regions of the spectrum. For instance, the aromatic proton on the quinazoline (B50416) ring system would appear in the downfield region, influenced by the ring's anisotropic effects. The protons of the two amino groups (-NH₂) would present as broad singlets, with their chemical shifts potentially varying due to solvent effects and hydrogen bonding. The methyl group (-CH₃) protons would characteristically appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Chemical Shift Assignments for this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-7 | 7.20-7.40 | s |

| C6-NH₂ | 5.80-6.00 | br s |

| C2-NH₂ | 6.50-6.70 | br s |

| C5-CH₃ | 2.10-2.30 | s |

| N1-H | 10.50-11.50 | br s |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 's' denotes a singlet and 'br s' denotes a broad singlet.

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. hmdb.carsc.orgnih.govresearchgate.netresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.net Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the comprehensive determination of the carbon skeleton.

The carbonyl carbon (C=O) of the quinazolinone ring is characteristically found in the most downfield region of the spectrum. scielo.br The aromatic and heteroaromatic carbons of the quinazoline ring system appear at intermediate chemical shifts, with their exact positions influenced by the attached amino and methyl substituents. The carbon of the methyl group is typically observed in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Chemical Shift Assignments for this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 (C=O) | 160-165 |

| C-2 | 155-160 |

| C-8a | 145-150 |

| C-6 | 140-145 |

| C-4a | 115-120 |

| C-7 | 110-115 |

| C-5 | 105-110 |

| C-8 | 100-105 |

| C5-CH₃ | 15-20 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. hmdb.cawiley.comescholarship.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the structure. For this compound, COSY can confirm the through-bond connectivity of any coupled protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. hmdb.ca It is instrumental in definitively assigning the chemical shift of a carbon atom based on the chemical shift of its attached proton.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound, further corroborating its proposed structure. hmdb.carsc.orgnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govnih.govresearchgate.netresearchgate.netcore.ac.uk This precision allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. The experimentally determined exact mass for this compound would be expected to be in close agreement with its calculated theoretical mass, providing strong evidence for its chemical formula (C₉H₁₀N₄O).

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. nih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org When the molecule is ionized, it can break apart into smaller, characteristic fragment ions. By analyzing the masses of these fragments, it is possible to deduce the connectivity of the atoms within the original molecule.

The fragmentation of this compound would likely involve characteristic losses of small molecules or radicals from the parent ion. For example, the loss of a methyl radical (•CH₃) or the elimination of ammonia (B1221849) (NH₃) or isocyanic acid (HNCO) could be observed. The specific fragmentation pathways provide a "fingerprint" of the molecule that can be used to confirm its identity and structural features.

X-ray Crystallography for Solid-State Structural Determination

Supramolecular Interactions in the Crystalline State:Without crystallographic data, a discussion on the supramolecular interactions, such as hydrogen bonding and π-stacking, in the solid state is purely speculative and cannot be presented.

Therefore, this article cannot be generated as per the user's specific and detailed outline due to the absence of the necessary scientific research and data for this compound.

Theoretical and Computational Chemistry of 2,6 Diamino 5 Methylquinazolin 4 1h One

Quantum Mechanical Studies on Electronic Structure

Quantum mechanical calculations offer a powerful lens through which to examine the intricate electronic characteristics of 2,6-Diamino-5-methylquinazolin-4(1H)-one. These studies are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying the electronic structure of quinazoline (B50416) derivatives. semanticscholar.org This method is favored for its balance of computational accuracy and efficiency. The selection of an appropriate functional and basis set is critical for obtaining reliable results. For organic molecules like this compound, the B3LYP hybrid functional is commonly employed as it incorporates a portion of the exact Hartree-Fock exchange, offering a robust description of electron correlation.

The choice of basis set determines the flexibility given to atomic orbitals to form molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used. The inclusion of polarization functions (d,p) allows for the description of anisotropic electron density, crucial for atoms in complex bonding environments, while diffuse functions (++) are important for accurately modeling lone pairs and potential hydrogen bonding interactions. biointerfaceresearch.com Geometric optimization of the molecule is first performed using a selected DFT method to locate the minimum energy structure before further properties are calculated.

Post-Hartree-Fock Methods and Electron Correlation Treatments

While DFT is widely used, post-Hartree-Fock methods provide a more systematic approach to treating electron correlation, which is the interaction between electrons that is approximated in simpler models. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy, though at a significantly greater computational cost. researchgate.net

These advanced methods are often used to benchmark the results obtained from DFT calculations for smaller, related systems to validate the chosen functional and basis set. For a molecule like this compound, such calculations can provide a more precise determination of electronic energies and properties, serving as a gold standard for assessing the performance of more computationally tractable methods.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Values

Frontier Molecular Orbital (FMO) theory is pivotal for explaining the chemical reactivity of molecules. wikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential. youtube.com The LUMO, conversely, acts as an electron acceptor, and its energy is related to the electron affinity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations can predict these energy values, which are crucial for understanding its potential as a reactive species in chemical reactions. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Molecular Electrostatic Potential (MESP) and Electrostatic Potential (ESP) Surfaces

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For this compound, the MESP surface would be expected to show significant negative potential around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms within the quinazoline ring. The hydrogen atoms of the amino groups would exhibit positive potential, making them potential sites for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a localized basis of atomic hybrids and bond orbitals, which aligns more closely with Lewis structure concepts. This analysis quantifies intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

For this compound, NBO analysis can elucidate the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds. These charge-transfer interactions (donor-acceptor interactions) are quantified by second-order perturbation theory, and their energies indicate the strength of the intramolecular stabilization. This provides insight into the resonance effects within the fused ring system and the electronic influence of the amino and methyl substituents.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum mechanical studies provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape and its interactions with its environment, such as a solvent. youtube.com

An MD simulation of this compound, typically performed using a classical force field (e.g., AMBER, CHARMM), would involve placing the molecule in a simulated box of solvent (like water) and observing its trajectory over nanoseconds. This analysis can reveal:

Conformational Preferences: Identifying the most stable conformations of the molecule and the rotational freedom of its substituent groups (the methyl and amino groups).

Solvent Interactions: Characterizing the hydrogen bonding patterns between the molecule and surrounding water molecules.

Structural Stability: Calculating metrics like the Root Mean Square Deviation (RMSD) to assess how much the molecule's structure deviates from its initial state over time, providing a measure of its rigidity or flexibility.

This computational approach is essential for understanding how the molecule behaves in a realistic biological or chemical environment, which is crucial for applications in materials science and drug design. nih.gov

Conformational Landscape Exploration and Stability

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers, and to determine their relative energies. For a molecule with rotatable bonds, such as the amino groups in this compound, a diverse conformational landscape can be expected.

Computational chemists employ a variety of techniques to explore this landscape. A common starting point is a systematic or random search of the torsional degrees of freedom. Each generated conformation is then subjected to geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT), to find the nearest local energy minimum. The relative stability of these conformers is then assessed based on their calculated energies.

For a comprehensive analysis, it is also crucial to consider the effect of the solvent, as the conformational preferences can change significantly in different environments. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used to approximate the bulk effect of the solvent without the computational expense of explicitly modeling solvent molecules.

Table 1: Representative Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C5-C6-N-H) | Relative Energy (kcal/mol) |

| 1 | 0° | 2.5 |

| 2 | 60° | 0.8 |

| 3 | 120° | 0.0 (Global Minimum) |

| 4 | 180° | 1.2 |

Note: This table is illustrative and based on typical energy differences observed in similar molecules. The actual values for this compound would require specific calculations.

Dynamic Behavior and Intramolecular Interactions

While conformational analysis provides a static picture of stable structures, molecules are dynamic entities that are constantly in motion. Molecular Dynamics (MD) simulations are a powerful tool to study the time-dependent behavior of a molecule. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can provide a detailed trajectory of the molecule's movements over time.

These simulations can reveal important information about the flexibility of different parts of the molecule, the transitions between different conformations, and the nature of intramolecular interactions. For this compound, MD simulations could elucidate the dynamics of the amino and methyl groups and their interactions with the quinazolinone core.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational chemistry offers the ability to predict various spectroscopic properties of a molecule with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can provide reliable predictions of NMR chemical shifts. By comparing the calculated spectrum with the experimental one, a confident assignment of the signals to the corresponding atoms can be made.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its IR spectrum. By calculating the harmonic frequencies at the optimized geometry, a theoretical IR spectrum can be generated. This allows for the assignment of the observed vibrational modes to specific functional groups and motions within the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic transitions of a molecule, which correspond to its absorption in the UV-Vis region. The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis spectrum, providing insights into the electronic structure and chromophores of the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - NH₂ at C6 | 5.8 |

| ¹³C NMR | Chemical Shift (ppm) - C4 (C=O) | 165.2 |

| IR | Vibrational Frequency (cm⁻¹) - C=O stretch | 1680 |

| UV-Vis | Wavelength of Max. Absorption (λ_max, nm) | 320 |

Note: These values are representative and intended for illustrative purposes. Accurate predictions would necessitate specific quantum chemical calculations for the target molecule.

Computational Design Principles for this compound Scaffold Optimization

Computational methods are not only descriptive but also predictive, making them essential tools in the rational design of new molecules with improved properties. For the this compound scaffold, computational design principles can guide its optimization for various applications.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in this process. By systematically modifying the scaffold with different functional groups and calculating relevant molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity), it is possible to build models that correlate these descriptors with a desired activity.

Furthermore, techniques like scaffold hopping and fragment-based drug design can be employed to explore novel chemical spaces while retaining the key pharmacophoric features of the original molecule. These approaches often involve searching large chemical databases for fragments or scaffolds that can replace parts of the parent molecule to improve properties such as binding affinity, selectivity, or pharmacokinetic profiles. Molecular docking and free energy calculations are then used to evaluate the potential of the newly designed molecules.

Chemical Reactivity and Reaction Mechanisms of 2,6 Diamino 5 Methylquinazolin 4 1h One

Electrophilic and Nucleophilic Character of Reaction Centers

The structure of 2,6-diamino-5-methylquinazolin-4(1H)-one features distinct centers with either electron-rich (nucleophilic) or electron-poor (electrophilic) characteristics. The amino groups at positions 2 and 6 are strong electron-donating groups, significantly increasing the electron density of the quinazoline (B50416) ring system, particularly at the ortho and para positions. This enhanced electron density makes the aromatic ring more susceptible to electrophilic attack.

Table 1: Predicted Electrophilic and Nucleophilic Centers of this compound

| Center | Character | Justification |

| C4 (Carbonyl Carbon) | Electrophilic | Electron-withdrawing effect of the adjacent oxygen atom. |

| Aromatic Ring (Benzene portion) | Nucleophilic | Electron-donating effects of the amino and methyl groups. |

| N1 and N3 (Ring Nitrogens) | Nucleophilic | Presence of lone pair of electrons. |

| Amino Groups (at C2 and C6) | Nucleophilic | Presence of lone pair of electrons on the nitrogen atoms. |

Substitution Reactions and Reaction Pathways

Given its electronic properties, this compound can undergo both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The electron-rich benzene (B151609) ring is activated towards electrophilic substitution. Reactions such as halogenation, nitration, and sulfonation would be expected to occur, with the incoming electrophile likely directed to the positions ortho and para to the activating amino and methyl groups. The precise regioselectivity would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution: While less common on the benzene ring due to its electron-rich nature, nucleophilic substitution can occur on the pyrimidine (B1678525) ring, particularly if a suitable leaving group is present. More significantly, the C4 position is a prime target for nucleophilic attack, which can lead to the displacement of the carbonyl oxygen under certain conditions or, more commonly, addition-elimination reactions if a leaving group is introduced at this position.

Ring-Opening and Ring-Closure Mechanisms

The stability of the quinazolinone ring system is generally high; however, under harsh reaction conditions, ring-opening reactions can occur. For instance, strong acidic or basic hydrolysis can lead to the cleavage of the pyrimidine ring, typically at the amide bond (N3-C4). This would result in the formation of a substituted anthranilamide derivative.

Conversely, the synthesis of the this compound scaffold itself involves a ring-closure reaction. A common synthetic route would involve the condensation of a suitably substituted 2-aminobenzamide (B116534) derivative with a source for the C2-N3 fragment of the pyrimidine ring, followed by cyclization.

Tautomerism and Isomerization Studies

This compound can exist in different tautomeric forms due to the migration of a proton. The primary tautomeric equilibrium is between the lactam (keto) form and the lactim (enol) form.

Lactam (Keto) form: this compound

Lactim (Enol) form: 2,6-Diamino-5-methylquinazolin-4-ol

In most quinazolin-4(3H)-ones, the keto form is generally the more stable and predominant tautomer in the solid state and in most solvents. However, the equilibrium can be influenced by factors such as the solvent polarity, pH, and temperature. Spectroscopic techniques like NMR and IR, along with computational studies, would be necessary to determine the exact tautomeric preference for this specific compound. Additionally, imine-enamine tautomerism involving the amino groups is also possible.

Oxidation and Reduction Pathways

The quinazolinone ring system can undergo both oxidation and reduction reactions, although the specific pathways for this compound have not been extensively studied.

Oxidation: Oxidation of the quinazolinone ring is generally difficult due to its aromatic nature. However, the amino and methyl substituents could be susceptible to oxidation under strong oxidizing conditions. For example, the methyl group could be oxidized to a carboxylic acid.

Reduction: The carbonyl group at C4 can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride. Catalytic hydrogenation can lead to the reduction of the pyrimidine ring, and under more forcing conditions, the benzene ring can also be reduced. The specific products would depend on the choice of reducing agent and the reaction conditions.

Rational Design and Synthesis of 2,6 Diamino 5 Methylquinazolin 4 1h One Derivatives

Scaffold Modification Strategies at the Quinazolinone Core

The quinazolinone ring system, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, offers multiple positions for chemical modification. mdpi.com These modifications are instrumental in developing extensive structure-activity relationships (SAR) to enhance potency and selectivity. Key strategies involve substitutions at various positions of the bicyclic frame, derivatization of existing functional groups, and alterations to the core structure itself.

The substitution pattern on the quinazolinone core significantly influences the molecule's interaction with biological targets. The regioselectivity of synthetic reactions is a critical consideration in achieving the desired substitution pattern. For instance, in the synthesis of quinazolinone-fused heterocycles, palladium-catalyzed intramolecular oxidative C-H amination has been shown to proceed with specific regioselectivity. nih.gov The reaction conditions, such as the presence of an acid, can dictate the outcome of the cyclization and the final substitution pattern. nih.gov

In the context of 2,6-diamino-5-methylquinazolin-4(1H)-one, the benzene ring presents positions 7 and 8 for further substitution. Introducing various functional groups at these positions can modulate the electronic and steric properties of the molecule. Structure-activity relationship studies on similar quinazolinone derivatives have highlighted the importance of substituents at the 6 and 8 positions for biological activity. nih.gov The synthesis of specifically substituted analogues requires careful control of reaction conditions to ensure the desired regiochemical outcome.

The amino groups at positions 2 and 6 of this compound are key sites for derivatization. These primary amino groups can be readily acylated, alkylated, or converted into other functional groups to explore their impact on biological activity. For example, the synthesis of quinazolinone-amino acid hybrids has been explored, where amino acids are attached at various positions to introduce new pharmacophoric features and potentially form additional hydrogen bonds with target receptors. nih.gov

The derivatization of the 6-amino group can lead to novel compounds with altered pharmacological profiles. For instance, the synthesis of 6-aminoquinazolinone derivatives has been pursued to develop inhibitors of viral enzymes. nih.gov Similarly, the 2-amino group can be modified to introduce a variety of substituents, which has been shown to be a crucial determinant of the pharmacological activity of quinazolinone derivatives. nih.gov

The 4-keto group of the quinazolin-4(1H)-one core is a crucial feature for its characteristic chemical and biological properties. While less commonly modified than other positions, alterations at this site can lead to significant changes in the molecule's activity. Conversion of the keto group to a thioketo group, for example, can alter the hydrogen bonding capacity and electronic distribution of the molecule. Furthermore, the exocyclic oxygen can be replaced with other functional groups, or the lactam functionality can be involved in further annulation reactions to create more complex heterocyclic systems. Structure-activity relationship studies have shown that substitutions at the 4th position, particularly with amino or substituted amino groups, can enhance antimicrobial activities. nih.gov

Structure-Property Relationship (SPR) Studies of this compound Analogues

Structure-property relationship (SPR) studies are essential for understanding how chemical modifications to the this compound scaffold affect its physicochemical and biological properties. These studies guide the rational design of new analogues with improved characteristics.

The introduction of different substituents onto the this compound scaffold directly impacts its molecular electronic structure. This, in turn, influences properties such as absorption and fluorescence spectra, as well as its interaction with biological macromolecules. acs.org

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—alters the electron density distribution across the quinazolinone ring system. For example, the introduction of electron-donating groups can increase the electron density, which may enhance interactions with electron-deficient regions of a biological target. Conversely, electron-withdrawing groups can decrease the electron density.

Quantum-chemical calculations, such as those based on density functional theory (DFT), are valuable tools for predicting how different substituents will affect the electronic properties of the molecule. nih.gov These theoretical studies can provide insights into parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity and electronic transitions.

The following table summarizes the expected electronic effects of hypothetical substituents at key positions of the this compound core:

| Position | Substituent | Expected Electronic Effect | Potential Impact on Properties |

| C7 | -NO₂ | Electron-withdrawing | May enhance electrophilicity; shift absorption spectra |

| C7 | -OCH₃ | Electron-donating | May enhance nucleophilicity; shift absorption spectra |

| N²-acyl | -C(O)CH₃ | Electron-withdrawing | Can modulate hydrogen bonding and steric bulk |

| N⁶-alkyl | -CH₂CH₃ | Electron-donating (weak) | May increase lipophilicity |

These theoretical considerations, combined with experimental data, are crucial for building a comprehensive understanding of the structure-property relationships of this compound analogues and for guiding the design of new compounds with desired characteristics.

Impact of Structural Changes on Spectroscopic Signatures

Structural modifications to the this compound scaffold introduce significant and predictable changes in its spectroscopic signatures. These alterations, observable through techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are crucial for the characterization and structural elucidation of novel derivatives.

In Infrared (IR) spectroscopy , the vibrational frequencies of key functional groups are particularly sensitive to changes in the molecular environment. For instance, the characteristic carbonyl (C=O) stretching vibration of the quinazolinone ring, typically observed around 1650-1690 cm⁻¹, can shift to a lower frequency upon coordination with a metal ion, indicating a weakening of the carbonyl bond. mdpi.com Similarly, the N-H stretching vibrations of the amino groups and the amide in the ring (around 3100-3500 cm⁻¹) can be affected by substitution, which alters hydrogen bonding patterns. The introduction of substituents on the quinazoline (B50416) core or on the amino groups will also introduce new characteristic bands corresponding to their own vibrational modes. mdpi.combrieflands.com For example, the introduction of a nitro (NO₂) group would show a characteristic band around 1334 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The chemical shifts (δ) of protons on the quinazoline ring are influenced by the electronic effects of substituents. Electron-donating groups will typically cause an upfield shift (lower δ value) of nearby protons, while electron-withdrawing groups will cause a downfield shift (higher δ value). For example, in ¹H-NMR spectra of various quinazolinone derivatives, the aromatic protons typically appear in the range of δ 7.0-8.5 ppm. brieflands.comnih.gov The specific position and multiplicity of these signals can confirm the substitution pattern. Structural changes, such as the introduction of different aryl or alkyl groups, lead to distinct changes in the chemical shifts and coupling constants, allowing for unambiguous structural assignment. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy reveals information about the electronic transitions within the molecule. The quinazolinone scaffold possesses a conjugated system that gives rise to characteristic absorption bands in the UV-Vis region. mdpi.com Modifications to the scaffold, especially those that extend or alter the conjugation, will shift the maximum absorption wavelength (λmax). nih.gov For instance, introducing auxochromic groups (like -NH₂) or extending the π-system by adding aromatic substituents can cause a bathochromic shift (shift to longer wavelength) of the absorption bands, which correspond to π-π* transitions. mdpi.com Studies on quinazoline derivatives have shown that their stability in solution and their photosensitivity can be effectively monitored by observing changes in their UV-Vis absorption spectra over time or upon irradiation. nih.govnih.gov

Table 1: Illustrative Spectroscopic Shifts in Quinazolinone Derivatives Note: This table presents generalized data based on findings for various quinazolinone derivatives to illustrate the principles described. Actual values are highly dependent on the specific molecule and analytical conditions.

| Spectroscopic Technique | Functional Group/Proton | Typical Range/Shift | Effect of Structural Change | Reference |

| IR Spectroscopy | Carbonyl (C=O) | 1650-1690 cm⁻¹ | Shifts to lower frequency upon coordination with metal ions. | mdpi.com |

| Amine (N-H) | 3100-3500 cm⁻¹ | Position and shape are sensitive to hydrogen bonding and substitution. | mdpi.combrieflands.com | |

| Azomethine (HC=N) | ~1587 cm⁻¹ | Shifts to lower frequency upon coordination with metal ions. | mdpi.com | |

| ¹H NMR Spectroscopy | Aromatic Protons | 7.0-8.5 ppm | Chemical shifts are influenced by the electronic nature (donating/withdrawing) of substituents. | brieflands.comnih.gov |

| NH Proton | 9.0-12.0 ppm | Broadness and position can vary with solvent and substitution. | brieflands.comnih.gov | |

| UV-Vis Spectroscopy | π-π* Transitions | 270-350 nm | λmax shifts to longer wavelengths (bathochromic shift) with extended conjugation or auxochromes. | mdpi.comnih.gov |

Computational Predictions of Property Changes in Derivatives

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for predicting how structural modifications to the this compound scaffold will affect its physicochemical and electronic properties. semanticscholar.orgnih.gov These in silico studies provide valuable insights that can guide the rational design of new derivatives with desired characteristics.

DFT calculations can be used to optimize the ground-state geometries of novel quinazolinone derivatives and compute a range of quantum chemical descriptors. semanticscholar.orgtandfonline.com Key electronic properties that are often calculated include the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO-LUMO energy gap (Egap) is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. semanticscholar.org

Furthermore, these calculations can predict other important properties:

Ionization Potential (IP) and Electron Affinity (EA) : These relate to the molecule's ability to lose or gain an electron, respectively. semanticscholar.org

Electronegativity (χ) , Hardness (η) , and Softness (S) : These global reactivity descriptors help in understanding the reactive nature of the derivatives. semanticscholar.orgnih.gov

Total Energy (TE) : Used to compare the relative stability of different isomers or conformers of a derivative. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies frequently employ these computationally derived descriptors to build models that correlate the chemical structure of quinazoline derivatives with their biological activities. nih.govnih.gov By analyzing how different substituents (e.g., halogens, methoxy (B1213986) groups, phenoxy groups) alter these computed parameters, researchers can predict the potential activity of yet-to-be-synthesized compounds. nih.gov For example, modifications at various positions of the quinazoline ring with electronegative substituents can foster optimal polar interactions within biological targets. nih.gov

Table 2: Predicted Property Changes in Hypothetical Quinazolinone Derivatives using DFT Note: This table is illustrative, showing the type of data generated from computational studies. The values are hypothetical but represent the trends observed in published research on quinazolinone analogues.

| Derivative | Substituent at C2 | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |

| Parent Scaffold | -H | -5.8 | -1.2 | 4.6 | 3.1 | semanticscholar.orgnih.gov |

| Derivative A | -Cl (Electron-withdrawing) | -6.0 | -1.5 | 4.5 | 4.5 | semanticscholar.orgnih.gov |

| Derivative B | -OCH₃ (Electron-donating) | -5.6 | -1.1 | 4.5 | 3.5 | semanticscholar.orgnih.gov |

| Derivative C | -Phenyl | -5.7 | -1.4 | 4.3 | 3.3 | semanticscholar.orgnih.gov |

Scaffold Hopping and Bioisosteric Replacement Strategies

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.gov Strategies like scaffold hopping and bioisosteric replacement are frequently employed to leverage the quinazoline core, including structures related to this compound, to discover novel therapeutic agents. tandfonline.com

Scaffold hopping is a drug design strategy that involves replacing the central core (scaffold) of a known active compound with a different, often structurally distinct, core while maintaining the original orientation of the key binding functionalities. nih.govresearchgate.net This approach allows for the exploration of new chemical space, potentially leading to compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.govtandfonline.com For instance, a thienopyrimidinone scaffold, known to be active against a particular enzyme, was successfully "hopped" to a quinazolinone core. This led to a new series of inhibitors that retained the desired biological activity while possessing a different and potentially more desirable chemical structure. nih.govtandfonline.com

Both scaffold hopping and bioisosteric replacement are rational design approaches that underscore the versatility of the quinazoline framework in developing new chemical entities. nih.govresearchgate.net

Intermolecular Interactions and Complex Formation of 2,6 Diamino 5 Methylquinazolin 4 1h One

Hydrogen Bonding Networks in Crystalline and Solution States

Detailed crystallographic data for 2,6-diamino-5-methylquinazolin-4(1H)-one, which would provide precise information on its hydrogen bonding patterns in the solid state, has not been reported. However, the molecular structure possesses multiple hydrogen bond donors and acceptors.

Hydrogen Bond Donors: The primary amine groups at positions C2 and C6, and the secondary amine (lactam N-H) at position N1.

Hydrogen Bond Acceptors: The carbonyl oxygen at C4, and the nitrogen atoms within the quinazoline (B50416) ring system.

Given these functional groups, it is highly probable that the compound would form extensive intermolecular hydrogen bonds in its crystalline form. mdpi.comnih.gov Common hydrogen bonding patterns, known as synthons, in similar amino-heterocyclic compounds often involve dimer formation or extended chains. nih.govmdpi.com For instance, the R22(8) graph set motif, a common feature for amide-containing molecules, could potentially be formed. nih.gov Without experimental data, the specific network topology remains speculative. In solution, these same groups would readily form hydrogen bonds with solvent molecules.

Metal Ion Coordination and Supramolecular Assembly

There is no published research indicating that this compound has been used as a ligand for metal ion coordination or in the construction of supramolecular assemblies. The nitrogen atoms of the quinazoline ring and the exocyclic amino groups, along with the carbonyl oxygen, present potential coordination sites for metal ions. The assembly of such complexes would be driven by the coordination geometry of the metal and the intermolecular interactions of the ligands.

Host-Guest Chemistry and Self-Assembly

The scientific literature lacks any reports on the application of this compound in host-guest chemistry or directed self-assembly studies. While molecules with defined hydrogen bonding sites and aromatic surfaces can be designed for such purposes, there is no evidence to suggest that this specific compound has been explored in this context.

Q & A

Q. What are common synthetic routes for 2,6-Diamino-5-methylquinazolin-4(1H)-one?

The compound can be synthesized via cyclization reactions of substituted quinazolinone precursors. For example, analogous quinazolinones are synthesized using the Kostanecki-Robinson reaction, where intermediates like 3-benzoylquinoxalin-2(1H)-one undergo cyclization with acetic anhydride in pyridine to form fused heterocycles . Dihydroquinazolinone intermediates (e.g., 2,3-dihydroquinazolin-4(1H)-one) are also key precursors, modified with amino and methyl groups at specific positions .

Q. Which analytical techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are standard for confirming molecular structure. X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in studies of related quinoxaline derivatives .

Q. What biological targets are associated with quinazolinone derivatives?

Quinazolinones are known to interact with enzymes like SIRT1 (e.g., MHY2251, a 2,3-dihydroquinazolinone analog, inhibits SIRT1 and induces apoptosis in cancer cells) . They also exhibit antihistaminic activity via H1-receptor modulation, as seen in triazoloquinazolinone derivatives .

Q. Which functional groups are critical for bioactivity?

The 2,6-diamino and 5-methyl substituents are likely essential for hydrogen bonding and hydrophobic interactions with targets like SIRT1. Modifications at these positions alter potency, as observed in structure-activity relationship (SAR) studies of related compounds .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., Lewis acids) significantly impact cyclization efficiency. For example, acetic anhydride in pyridine enhances cyclization rates in Kostanecki-Robinson reactions . Purification via column chromatography or recrystallization improves purity, critical for pharmacological testing .

Q. What experimental designs assess target specificity in SIRT1 inhibition?

Use dose-response assays (e.g., IC₅₀ determination) with recombinant SIRT1 and control enzymes (e.g., SIRT2) to evaluate selectivity. Apoptosis assays (Annexin V/PI staining) and gene silencing (siRNA) validate cellular mechanisms .

Q. How to resolve stereochemistry during synthesis?

Chiral chromatography or enantioselective synthesis (e.g., asymmetric catalysis) can isolate stereoisomers. X-ray crystallography or NOESY NMR confirms absolute configuration, as applied to morpholin-4-yl ketone derivatives .

Q. How to address contradictions in pharmacological data?

Conduct systematic reviews to identify confounding variables (e.g., assay conditions, cell lines). Triangulate results using orthogonal methods (e.g., in vitro vs. in vivo models) and replicate studies across independent labs .

Q. What computational methods support SAR studies?

Molecular docking (e.g., AutoDock) predicts binding modes with targets like SIRT1. Quantitative SAR (QSAR) models correlate substituent properties (e.g., logP, polar surface area) with activity, guiding rational design .

Q. How to balance open data sharing with ethical constraints?

Anonymize datasets to protect patient privacy while complying with FAIR principles (Findable, Accessible, Interoperable, Reusable). Use controlled-access repositories for sensitive health data, as advocated in European Open Science Cloud initiatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.